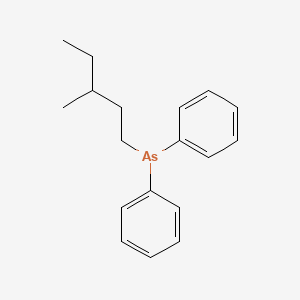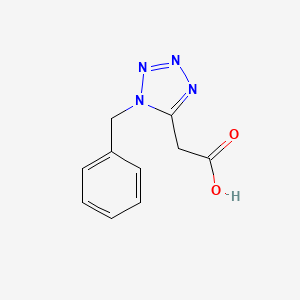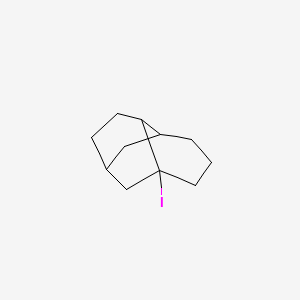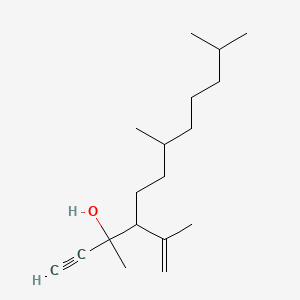![molecular formula C18H16O2 B14498503 7,8-Diphenyl-2,5-dioxabicyclo[4.2.0]oct-7-ene CAS No. 63163-65-5](/img/structure/B14498503.png)
7,8-Diphenyl-2,5-dioxabicyclo[4.2.0]oct-7-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,8-Diphenyl-2,5-dioxabicyclo[420]oct-7-ene is a bicyclic organic compound characterized by its unique structure, which includes two phenyl groups and a dioxabicyclo ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Diphenyl-2,5-dioxabicyclo[4.2.0]oct-7-ene typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the thermal rearrangement of related bicyclic compounds. For example, the thermal isomerization of cis-bicyclo[4.2.0]oct-7-ene to cis,cis-1,3-cyclooctadiene has been studied extensively . This process can be carried out at elevated temperatures, often in the presence of solvents like toluene.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using efficient catalysts, and employing continuous flow reactors to enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
7,8-Diphenyl-2,5-dioxabicyclo[4.2.0]oct-7-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.
Substitution: The phenyl groups in the compound can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
7,8-Diphenyl-2,5-dioxabicyclo[4.2.0]oct-7-ene has several scientific research applications:
Chemistry: It is used as a model compound to study reaction mechanisms and kinetics.
Biology: Its derivatives may have potential biological activity, making it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which 7,8-Diphenyl-2,5-dioxabicyclo[4.2.0]oct-7-ene exerts its effects involves its interaction with molecular targets and pathways. For instance, its thermal isomerization involves a direct disrotatory ring opening, which has been studied using deuterium kinetic isotope effects . This mechanism highlights the compound’s ability to undergo structural rearrangements under specific conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Bis(dicyanomethylene)bicyclo[4.2.0]oct-7-ene: Undergoes thermal rearrangement to form different products.
cis-Bicyclo[4.2.0]oct-7-ene: Used as a precursor in the synthesis of related compounds.
Uniqueness
7,8-Diphenyl-2,5-dioxabicyclo[4.2.0]oct-7-ene is unique due to its specific dioxabicyclo ring system and the presence of phenyl groups, which confer distinct chemical properties and reactivity patterns compared to other similar bicyclic compounds.
Eigenschaften
CAS-Nummer |
63163-65-5 |
|---|---|
Molekularformel |
C18H16O2 |
Molekulargewicht |
264.3 g/mol |
IUPAC-Name |
7,8-diphenyl-2,5-dioxabicyclo[4.2.0]oct-7-ene |
InChI |
InChI=1S/C18H16O2/c1-3-7-13(8-4-1)15-16(14-9-5-2-6-10-14)18-17(15)19-11-12-20-18/h1-10,17-18H,11-12H2 |
InChI-Schlüssel |
WLNXOBNHKLOPDV-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC2C(O1)C(=C2C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[(Furan-2-yl)methyl]-N-methylhydrazinecarboxamide](/img/structure/B14498437.png)
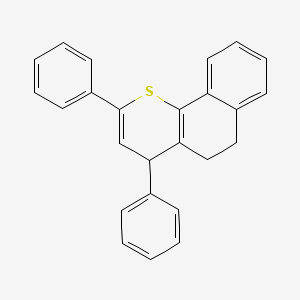
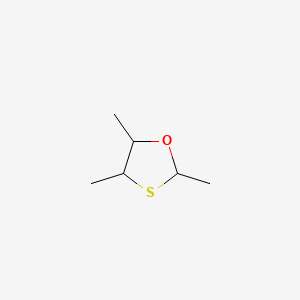
![S-[4-(Hexyloxy)phenyl] 4-butylbenzene-1-carbothioate](/img/structure/B14498460.png)
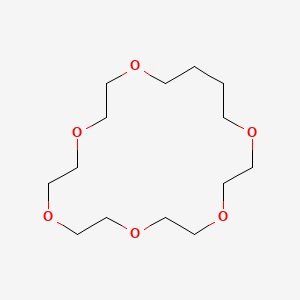

![Benzoic acid;tricyclo[5.2.1.02,6]dec-1-en-3-ol](/img/structure/B14498480.png)
